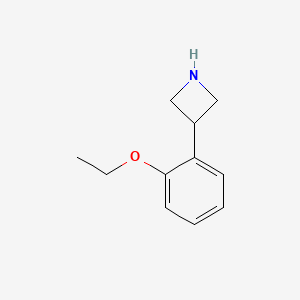

3-(2-Ethoxyphenyl)azetidine

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C11H15NO |

|---|---|

Peso molecular |

177.24 g/mol |

Nombre IUPAC |

3-(2-ethoxyphenyl)azetidine |

InChI |

InChI=1S/C11H15NO/c1-2-13-11-6-4-3-5-10(11)9-7-12-8-9/h3-6,9,12H,2,7-8H2,1H3 |

Clave InChI |

UEFLQWJWIXBYKL-UHFFFAOYSA-N |

SMILES canónico |

CCOC1=CC=CC=C1C2CNC2 |

Origen del producto |

United States |

Reactivity and Derivatization of the Azetidine Core

Ring-Opening Reactions and Strain-Driven Reactivity of Azetidines

The reactivity of azetidines is fundamentally influenced by their significant ring strain, which is estimated to be approximately 25.4 kcal/mol. bris.ac.ukrsc.org This strain, while less than that of the highly reactive three-membered aziridines, is substantial enough to drive a variety of ring-opening reactions. bris.ac.ukrsc.org For 3-(2-Ethoxyphenyl)azetidine, this inherent strain makes the C-N bonds of the azetidine (B1206935) ring susceptible to cleavage under appropriate conditions.

Ring-opening reactions of azetidines can be initiated by various reagents, including nucleophiles and electrophiles. researchgate.net The regioselectivity of these reactions is often influenced by the nature of the substituents on the azetidine ring. In the case of this compound, the presence of the aryl group at the 3-position can influence the site of nucleophilic attack. Generally, in acid-mediated ring-opening reactions, the azetidine nitrogen is first protonated, making the ring more susceptible to nucleophilic attack. The subsequent attack of a nucleophile can occur at either the C2 or C4 position, leading to the formation of a substituted γ-aminopropane derivative.

The stability of potential carbocationic intermediates can also play a role in determining the reaction pathway. The 2-ethoxyphenyl substituent, with its potential for electronic effects, can influence the stability of adjacent positive charges, thereby directing the regiochemical outcome of the ring-opening process. For instance, intramolecular ring-opening has been observed in certain aryl azetidines, particularly in acidic conditions where a pendant nucleophilic group can attack the strained ring. nih.gov

Functionalization of the Azetidine Ring System

The functionalization of the azetidine ring in this compound can be achieved through various synthetic strategies that take advantage of the ring's reactivity. rsc.org These methods allow for the introduction of a wide range of substituents, enabling the synthesis of diverse derivatives with potentially interesting chemical and biological properties. rsc.org

One common approach to functionalizing the azetidine ring is through the modification of the nitrogen atom. The lone pair of electrons on the nitrogen atom makes it nucleophilic, allowing for reactions with various electrophiles. Additionally, the C-H bonds on the azetidine ring can also be targeted for functionalization, although this often requires more specialized reaction conditions. The presence of the 2-ethoxyphenyl group at the 3-position can sterically and electronically influence these functionalization reactions.

Recent advances in synthetic methodology have provided a plethora of options for the functionalization of the azetidine core. bris.ac.ukrsc.org These include transition-metal-catalyzed cross-coupling reactions, which can be used to introduce new carbon-carbon and carbon-heteroatom bonds at various positions on the ring. The strain-release-driven functionalization of azabicyclo[1.1.0]butanes has also emerged as a powerful method for the synthesis of 3-substituted azetidines, including 3-aryl derivatives. rsc.org

Derivatization Strategies for Azetidine Derivatives

The derivatization of the azetidine core in this compound can be achieved through a variety of reactions that target either the ring itself or the nitrogen atom. These strategies provide access to a wide array of novel compounds with modified properties.

Aza-Michael additions are a class of conjugate addition reactions where a nitrogen nucleophile adds to an α,β-unsaturated carbonyl compound. While this compound itself is not an α,β-unsaturated system, it can be derivatized to participate in such reactions. For instance, the introduction of an acrylate (B77674) or a similar Michael acceptor at the 3-position would render the molecule susceptible to aza-Michael addition.

Alternatively, the nitrogen atom of the azetidine ring in this compound can act as a nucleophile in aza-Michael additions to external Michael acceptors. mdpi.com This reaction would result in the formation of a new C-N bond at the azetidine nitrogen, leading to N-functionalized derivatives. The success of this reaction would depend on the nucleophilicity of the azetidine nitrogen and the reactivity of the Michael acceptor.

| Azetidine Derivative | Michael Acceptor | Product | Yield (%) |

|---|---|---|---|

| N-Boc-azetidin-3-ylidene)acetate | 1H-pyrazole | 3-(Pyrazol-1-yl)azetidine adduct | 83 |

| N-Boc-azetidin-3-ylidene)acetate | 1H-imidazole | Azetidine-imidazole adduct | 53 |

| N-Boc-azetidin-3-ylidene)acetate | 1H-indole | Azetidine-indole adduct | 55 |

Data in this table is representative of aza-Michael additions with azetidine derivatives and is not specific to this compound. mdpi.com

Radical reactions offer a powerful tool for the functionalization of C-H bonds, which are typically unreactive. In the context of this compound, radical functionalization could potentially be used to introduce substituents at various positions on the azetidine ring. This could involve the generation of a radical at a specific C-H bond, followed by trapping with a suitable radical acceptor.

The nitrogen atom of the azetidine ring in this compound is a nucleophilic center and can readily undergo N-alkylation and N-acylation reactions. These are fundamental transformations for the derivatization of secondary amines and provide a straightforward route to a wide variety of N-substituted azetidines.

N-Alkylation involves the reaction of the azetidine with an alkyl halide or another suitable alkylating agent. This reaction typically proceeds via an SN2 mechanism and results in the formation of a new C-N bond. A base is often used to deprotonate the azetidine nitrogen, increasing its nucleophilicity.

N-Acylation involves the reaction of the azetidine with an acylating agent, such as an acyl chloride or an anhydride. This reaction leads to the formation of an N-acylazetidine, which is an amide. N-acylation is often used to protect the nitrogen atom or to introduce a carbonyl group that can be further functionalized.

| Amine Substrate | Reagent | Reaction Type | Conditions | Yield (%) |

|---|---|---|---|---|

| Aniline | Acetic Anhydride | N-Acylation | Solvent-free, 5 min | 98 |

| Benzylamine | Acetic Anhydride | N-Acylation | Solvent-free, 5 min | 96 |

| Pyrrolidine (B122466) | Acetic Anhydride | N-Acylation | Solvent-free, 5 min | 95 |

Data in this table illustrates general N-acylation reactions of amines and is not specific to this compound. acs.org

Conjugate addition reactions, also known as Michael additions, are a powerful tool for the formation of carbon-carbon bonds. In the context of this compound, this could involve the addition of a nucleophile to an α,β-unsaturated derivative of the azetidine. For example, if an electron-withdrawing group is introduced at the 3-position that can form a conjugated system with an exocyclic double bond, the resulting Michael acceptor could undergo conjugate addition with various nucleophiles, such as organocuprates. wikipedia.orgchemistrysteps.com

The rhodium(I)-catalyzed conjugate addition of organoboron reagents to α,β-unsaturated esters of azetidines has been shown to be an effective method for the synthesis of 3-aryl-3-azetidinyl acetic acid esters. researchgate.net This methodology could potentially be applied to derivatives of this compound to introduce a variety of substituents at the 3-position. The success of such reactions would depend on the ability to synthesize the necessary α,β-unsaturated precursor from this compound.

Transformations Leading to Other Heterocyclic Systems

No published data is currently available detailing the transformation of this compound into other heterocyclic systems.

Advanced Spectroscopic and Analytical Characterization Techniques for Azetidines

Infrared (IR) Spectroscopic Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 3-(2-Ethoxyphenyl)azetidine would exhibit characteristic absorption bands corresponding to its structural features.

Key expected vibrational frequencies include:

N-H Stretch: A moderate absorption band around 3300-3350 cm⁻¹ corresponding to the secondary amine in the azetidine (B1206935) ring.

Aromatic C-H Stretch: Sharp peaks just above 3000 cm⁻¹.

Aliphatic C-H Stretch: Strong absorptions just below 3000 cm⁻¹ for the ethoxy and azetidine methylene/methine groups.

C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region, characteristic of the aromatic phenyl ring.

C-O Stretch: A strong band in the 1200-1250 cm⁻¹ region for the aryl ether linkage.

C-N Stretch: A moderate absorption in the 1100-1200 cm⁻¹ range.

General IR data from various azetidine and phenoxy derivatives support these assignments. bristol.ac.ukijper.orgacgpubs.org

Predicted IR Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3330 | Medium | N-H stretch (azetidine) |

| ~3060 | Medium | Aromatic C-H stretch |

| ~2975, 2870 | Strong | Aliphatic C-H stretch |

| ~1600, 1495 | Medium-Strong | Aromatic C=C stretch |

| ~1240 | Strong | Aryl C-O stretch (ether) |

Note: These are predicted values based on typical functional group frequencies.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions. High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the parent ion, which allows for the determination of the elemental formula with high confidence. rsc.org

For this compound (C₁₁H₁₅NO), the monoisotopic mass would be calculated and compared to the experimental value from HRMS. The expected [M+H]⁺ ion would be used for this confirmation.

Calculated Exact Mass for [C₁₁H₁₆NO]⁺: 178.1226

Expected HRMS Result: Found: 178.1225 (or a value within a few ppm of the calculated mass)

The fragmentation pattern observed in the MS/MS spectrum would provide further structural confirmation. Common fragmentation pathways could include the loss of an ethyl group (C₂H₅), the entire ethoxy group (OC₂H₅), or cleavage of the azetidine ring. This data is critical for distinguishing between isomers. rsc.org

Other Spectroscopic Methods for Structural Insights (e.g., UV-Vis Spectroscopy)

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule. In this compound, the primary chromophore responsible for UV absorption is the 2-ethoxyphenyl group. Benzene (B151609) and its derivatives typically show characteristic absorption bands between 200 and 280 nm. The presence of the ethoxy substituent would be expected to cause a slight bathochromic (red) shift in the absorption maxima (λ_max) compared to unsubstituted benzene. This technique is often used to confirm the presence of the aromatic system within the molecule. ijper.orgresearchgate.net

Chromatographic Methods for Purity and Reaction Monitoring (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of a compound and for monitoring the progress of a chemical reaction. rsc.orggoogle.com For a compound like this compound, a reverse-phase HPLC method would typically be employed.

A standard HPLC setup would involve:

Stationary Phase: A C18 (octadecylsilyl) column.

Mobile Phase: A gradient mixture of an organic solvent (like acetonitrile) and an aqueous buffer.

Detection: A UV detector set to a wavelength where the aromatic chromophore absorbs strongly (e.g., 254 nm).

The retention time of the compound is a characteristic property under specific conditions. By analyzing the chromatogram, the presence of impurities can be detected, and the purity of the sample can be quantified by measuring the relative area of the main peak. This method is crucial for quality control in synthesis. google.comgoogleapis.com

Computational Chemistry and Mechanistic Elucidation of Azetidine Reactions

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

Density Functional Theory (DFT) has emerged as a primary computational method for investigating the molecular structure and electronic landscape of organic molecules. For 3-(2-Ethoxyphenyl)azetidine, DFT calculations can elucidate key parameters that govern its stability and reactivity. These calculations typically involve optimizing the molecular geometry to find the lowest energy conformation and then computing various electronic properties.

A fundamental aspect of these calculations is the determination of molecular orbital energies, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are crucial in predicting the molecule's reactivity. For instance, in analogous azetidine (B1206935) systems, DFT calculations have been used to determine these values. While specific calculations for this compound are not publicly available, data from similar structures, such as 2-(2,4-Dichlorophenoxy)-1-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)ethanone, show the HOMO localized on the aromatic portion and the LUMO centered on the azetidine ring system. vulcanchem.com This suggests that the 2-ethoxyphenyl substituent in this compound would significantly influence the HOMO, while the azetidine ring would be the primary site for nucleophilic attack, as indicated by the LUMO.

Table 1: Representative DFT-Calculated Electronic Properties for an Analogous Azetidine Derivative

| Property | Description | Representative Value (eV) |

| HOMO Energy | Highest Occupied Molecular Orbital energy, indicating the ability to donate electrons. | -5.8 vulcanchem.com |

| LUMO Energy | Lowest Unoccupied Molecular Orbital energy, indicating the ability to accept electrons. | -1.9 vulcanchem.com |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO, which relates to the molecule's stability and reactivity. | 3.9 |

The values presented are for an analogous sulfonyl-azetidine derivative and serve as an illustration of the data obtainable through DFT calculations. vulcanchem.com

Furthermore, DFT can be employed to calculate other important properties such as bond lengths, bond angles, dihedral angles, and the distribution of electron density (Mulliken charge analysis). sciencescholar.us These structural and electronic details are invaluable for understanding the inherent strain of the azetidine ring and how substituents like the 2-ethoxyphenyl group modulate its properties.

Prediction of Reactivity and Reaction Pathways through Computational Modeling

Computational modeling is a powerful tool for predicting the reactivity of azetidines and for mapping out potential reaction pathways. By analyzing the electronic properties derived from DFT calculations, chemists can make informed predictions about how a molecule like this compound will behave in a given reaction.

The frontier molecular orbitals (HOMO and LUMO) are particularly insightful. A higher HOMO energy suggests a greater propensity to react with electrophiles, while a lower LUMO energy indicates a higher susceptibility to nucleophilic attack. For this compound, the nitrogen atom's lone pair would contribute significantly to the HOMO, making it a nucleophilic center. The strained C-N and C-C bonds of the azetidine ring are associated with the LUMO, marking them as potential sites for ring-opening reactions. Computational models can quantify these reactivities and predict the most likely sites of reaction.

Beyond static properties, computational modeling can be used to explore the potential energy surfaces of reactions involving this compound. By calculating the energies of reactants, transition states, and products, a complete reaction profile can be constructed. This allows for the determination of activation barriers, which are critical for predicting the feasibility and rate of a reaction. For example, in the synthesis of related 2-arylazetidines, quantum chemical calculations have been used to explain the regioselectivity of ring-formation reactions, demonstrating the predictive power of these models. acs.orgsemanticscholar.org

Table 2: Predicted Reactivity for this compound Based on General Computational Principles

| Reactive Site | Predicted Type of Reactivity | Computational Basis |

| Azetidine Nitrogen | Nucleophilic Attack | High contribution of nitrogen lone pair to the HOMO. |

| Azetidine Ring Carbons | Susceptibility to Nucleophilic Ring Opening | Strain of the four-membered ring and contribution to the LUMO. |

| 2-Ethoxyphenyl Ring | Electrophilic Aromatic Substitution | High electron density of the substituted benzene (B151609) ring. |

Mechanistic Studies of Azetidine-Forming Reactions (e.g., Photoredox Catalysis Mechanisms, Kulinkovich-type Pathways)

Computational chemistry plays a crucial role in elucidating the complex mechanisms of reactions that form the azetidine ring. Several modern synthetic methods for azetidine synthesis have been investigated using computational tools to understand the intricate steps involved.

Another important reaction is the Kulinkovich-type pathway for the synthesis of spirocyclic NH-azetidines from oxime ethers and Grignard reagents. rsc.org The proposed mechanism involves a titanium(IV)-mediated coupling, and computational studies can help to map out the intermediates and transition states of this catalytic cycle.

DFT calculations have also been used to investigate the regioselectivity of azetidine formation through the intramolecular aminolysis of epoxy amines. frontiersin.org These studies have shown that the coordination of a lanthanum(III) catalyst to the substrate can influence the transition state energies, thereby controlling whether a four-membered azetidine ring or a five-membered pyrrolidine (B122466) ring is formed. frontiersin.org This highlights the power of computational methods to explain and predict the outcomes of complex chemical transformations.

Computational Guidance for Substrate Scope and Reaction Optimization

In addition to mechanistic elucidation, computational chemistry provides valuable guidance for expanding the substrate scope and optimizing the conditions of azetidine synthesis. By creating computational models that can predict the success of a reaction, researchers can avoid time-consuming and resource-intensive trial-and-error experimentation.

A notable example is the use of computational screening to predict which alkene-oxime pairs will successfully form azetidines in a photoredox-catalyzed reaction. By calculating the frontier orbital energies for a range of alkenes and oximes, a model can be developed to quickly predict their reactivity. This approach allows for the rapid identification of promising substrates, thereby expanding the scope of the reaction.

Furthermore, computational models can be used to optimize reaction conditions. By calculating how factors such as catalyst structure, solvent, and temperature affect the activation energies of desired and undesired reaction pathways, the optimal conditions for a high-yielding and selective reaction can be predicted. For instance, in the development of a regio- and diastereoselective synthesis of 2-arylazetidines, different organometallic bases were investigated, and computational analysis could be used to rationalize the observed reactivity and guide the choice of the optimal base. acs.org This predictive capability is transforming the way synthetic methodologies are developed, making the process more efficient and targeted.

Molecular Interaction Studies and Structure Activity Relationships Sar at the Molecular Level

Azetidine (B1206935) Derivatives as Molecular Scaffolds in Bioactive Compound Research

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry. ontosight.airsc.org Its unique structural and physicochemical properties make it an attractive component in the design of novel bioactive compounds. lifechemicals.comijmrset.comacs.org The inclusion of an azetidine moiety can significantly influence a molecule's properties, including its three-dimensionality, polarity, and metabolic stability. acs.orgnih.gov This has led to the incorporation of azetidine rings in a wide range of therapeutic agents, including those targeting cancer, infectious diseases, and neurological disorders. ontosight.airesearchgate.net

The strained nature of the azetidine ring contributes to its chemical reactivity, allowing for diverse functionalization and the creation of a wide array of derivatives. rsc.orgijmrset.com This versatility makes it a valuable building block in drug discovery, enabling chemists to synthesize libraries of compounds for high-throughput screening and structure-activity relationship studies. lifechemicals.com The 3-phenylazetidine (B587272) framework, in particular, serves as a core structure in many biologically active molecules, with the phenyl group providing a key point for interaction with biological targets and the azetidine ring offering a rigid scaffold that can be further modified to optimize binding affinity and selectivity. smolecule.com

Azetidine derivatives have been explored as mimics of natural amino acids and as conformationally constrained analogs of other bioactive molecules. mdpi.comresearchgate.net This can lead to improved target engagement and selectivity. For instance, azetidine-based compounds have been investigated as inhibitors of enzymes and transporters, demonstrating the scaffold's potential to interact with a variety of biological targets. ontosight.ainih.gov The ability to fine-tune the properties of the azetidine ring through substitution at the nitrogen atom or at other positions on the ring further enhances its utility as a molecular scaffold in the development of new drugs. nih.govresearchgate.net

Investigations of Ligand-Target Binding Mechanisms

Understanding how a ligand binds to its molecular target is a cornerstone of rational drug design. For azetidine derivatives like 3-(2-Ethoxyphenyl)azetidine, this involves a combination of in vitro binding assays and computational studies to elucidate the specific interactions that drive target recognition and affinity.

In vitro binding assays are essential for quantifying the affinity of a compound for a specific molecular target. These assays measure the strength of the interaction between a ligand and a receptor, transporter, or enzyme. For azetidine derivatives, a variety of targets have been investigated.

GABA Transporters (GATs): Azetidine derivatives have been evaluated as inhibitors of GABA uptake. nih.govresearchgate.net For example, studies have shown that certain azetidine-2-ylacetic acid derivatives exhibit potent inhibition of GAT-1, with IC50 values in the low micromolar range. nih.gov The activity of these compounds is highly dependent on the substituents on the azetidine ring and the nature of the lipophilic groups attached. researchgate.net Some 3-hydroxy-3-(4-methoxyphenyl)azetidine derivatives have shown moderate affinity for both GAT-1 and GAT-3. nih.gov

Dopamine (B1211576) Receptors: The affinity of azetidine derivatives for dopamine receptors has also been a subject of investigation. researchgate.net For instance, N-(1-benzhydryl-azetidin-3-yl)-benzamide derivatives have been synthesized and evaluated for their binding to D2 and D4 receptors, with some compounds showing potent antagonist activity. researchgate.net The substitution pattern on the phenyl ring of the benzamide (B126) moiety was found to be critical for receptor affinity and selectivity. researchgate.net

Topoisomerase IIα: Some 3-(4-methoxyphenyl)azetidine (B1594139) derivatives have been identified as potential inhibitors of human topoisomerase IIα. researchgate.net Molecular docking studies suggested that these compounds could bind to the enzyme, and subsequent in vitro assays confirmed their antiproliferative activity against various cancer cell lines, with some compounds showing potency greater than the standard drug doxorubicin (B1662922) in certain cell lines. researchgate.net

The following table summarizes representative in vitro binding data for various azetidine derivatives against different molecular targets.

| Compound Class | Target | Assay Type | Key Findings |

| Azetidin-2-ylacetic acid derivatives | GAT-1 | Radioligand binding assay | IC50 values in the low micromolar range, indicating potent inhibition. nih.gov |

| 3-Hydroxy-3-(4-methoxyphenyl)azetidine derivatives | GAT-1 and GAT-3 | Radioligand binding assay | Moderate affinity for both transporters. nih.gov |

| N-(1-benzhydryl-azetidin-3-yl)-benzamide derivatives | D2 and D4 Dopamine Receptors | Radioligand binding assay | Potent antagonists, with affinity dependent on phenyl ring substitution. researchgate.net |

| 3-(4-Methoxyphenyl)azetidine derivatives | Topoisomerase IIα | Cell viability and enzyme inhibition assays | Potent antiproliferative activity and inhibition of the enzyme. researchgate.net |

Molecular docking and simulation studies are computational techniques that provide a three-dimensional view of how a ligand might bind to its target protein. nih.govresearchgate.net These methods are invaluable for understanding the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to binding affinity and selectivity. researchgate.netresearchgate.net

For azetidine derivatives, molecular docking has been used to predict the binding modes of these compounds in the active sites of their targets. For example, in the case of topoisomerase IIα inhibitors, docking studies revealed that 3-(4-methoxyphenyl)azetidine derivatives could fit into the ATP-binding site of the enzyme, forming key interactions with amino acid residues. researchgate.net Similarly, for dopamine receptor antagonists, docking studies helped to correlate the observed biological activity with the binding interactions at the receptor site. researchgate.net

Molecular dynamics (MD) simulations can further refine the understanding of ligand-target interactions by simulating the dynamic behavior of the complex over time. dntb.gov.uanih.govnih.gov This can reveal important information about the stability of the binding mode and the role of conformational changes in both the ligand and the protein. For instance, MD simulations have been used to confirm the stability of ligand binding within the receptor binding sites of cyclooxygenase (COX) enzymes for certain fluorinated azetidine-based hybrids. researchgate.net These computational approaches, when used in conjunction with experimental data, provide a powerful platform for the rational design and optimization of new azetidine-based therapeutic agents.

Structure-Activity Relationship (SAR) Investigations at the Molecular Level for Azetidine Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how changes in the chemical structure of a compound affect its biological activity. nih.govnih.gov For azetidine derivatives, SAR investigations focus on how modifications to the azetidine ring and its substituents influence interactions with molecular targets. researchgate.netnih.gov

The nature and position of substituents on the 3-phenylazetidine scaffold play a crucial role in determining the molecule's binding affinity and selectivity for its target. The electronic and steric properties of these substituents can significantly alter the molecular interactions.

For instance, in a series of N-(1-benzhydryl-azetidin-3-yl)-benzamide derivatives targeting dopamine receptors, the substitution pattern on the phenyl ring of the benzamide was found to be critical. researchgate.net Halogen substitutions at different positions led to varying affinities for D2 and D4 receptors, highlighting the sensitivity of the binding pocket to the electronic and steric nature of the substituent. researchgate.net

Similarly, for azetidine-based GABA uptake inhibitors, the lipophilicity and size of the N-substituent on the azetidine ring, as well as the position of the acidic group, were shown to be key determinants of potency and selectivity for GAT-1 versus GAT-3. nih.gov The introduction of a 4,4-diphenylbutenyl moiety as a lipophilic residue on the azetidine nitrogen of azetidin-2-ylacetic acid derivatives resulted in high potency at GAT-1. nih.gov

Furthermore, in the context of fluorescent purine (B94841) analogs incorporating 3-substituted azetidines, the emission quantum yields were found to correlate with the Hammett inductive constants of the substituents on the azetidine ring. nih.gov This demonstrates that even substituents not directly conjugated to a chromophore can influence its photophysical properties through inductive effects. nih.gov

The following table summarizes the influence of various substituents on the activity of azetidine derivatives.

| Compound Series | Target | Substituent Modification | Effect on Activity |

| N-(1-benzhydryl-azetidin-3-yl)-benzamides | Dopamine D2/D4 Receptors | Halogen substitution on the phenyl ring | Modulated receptor affinity and selectivity. researchgate.net |

| Azetidine-based GABA uptake inhibitors | GABA Transporters (GATs) | N-substituent and position of acidic group | Determined potency and selectivity for GAT subtypes. nih.gov |

| Fluorescent purine analogs | N/A | Substituents on the azetidine ring | Correlated with emission quantum yields. nih.gov |

The three-dimensional shape, or conformation, of a molecule is critical for its ability to bind to a biological target. The strained four-membered ring of azetidine imposes significant conformational constraints, which can be both an advantage and a challenge in drug design. rsc.orgcapes.gov.br The ring is not planar and can adopt a puckered conformation. capes.gov.br

In peptides containing N-substituted 3-aminoazetidine-3-carboxylic acids, the azetidine moiety was found to act as a β-turn inducer. researchgate.net This demonstrates how the conformational preferences of the azetidine ring can influence the secondary structure of larger molecules. Conformational analysis of azetidine derivatives using techniques like NMR spectroscopy and computational modeling is therefore crucial for understanding how their shape affects their interaction with biological targets. researchgate.netmdpi.com The rigid nature of the azetidine scaffold can reduce the entropic penalty upon binding, leading to higher affinity. However, this rigidity also means that precise positioning of interacting groups is essential for effective molecular recognition.

Applications in Chemical Synthesis and As Molecular Scaffolds

Azetidines as Versatile Building Blocks in Organic Synthesis

Azetidines, including structures like 3-(2-Ethoxyphenyl)azetidine, are highly valued as versatile building blocks in organic synthesis. rsc.orgresearchgate.net Their utility stems from the ring strain, which can be harnessed to drive various chemical transformations. rsc.orgrsc.org The stability of the azetidine (B1206935) ring is sufficient for it to be carried through multi-step syntheses, yet it can be selectively opened under specific conditions to introduce new functional groups. rsc.orgrsc.org

Recent advancements have led to a variety of methods for synthesizing and functionalizing azetidines. rsc.org These methods include:

[2+2] photocycloaddition reactions. rsc.org

Ring contraction of larger heterocyclic systems like pyrrolidinones. rsc.org

Strain-release homologation of azabicyclo[1.1.0]butanes. rsc.org

The functionalization of the azetidine ring can be achieved through various reactions, allowing for the introduction of a wide range of substituents and the construction of diverse molecular architectures. rsc.org This versatility makes azetidines important intermediates in the synthesis of complex organic molecules.

Role in the Synthesis of Complex Molecular Architectures (e.g., Peptidomimetics, Conformationally Constrained Amino Acid Analogs)

The rigid, three-dimensional structure of the azetidine ring makes it an excellent scaffold for the synthesis of complex molecular architectures, particularly in the fields of medicinal chemistry and drug discovery. researchgate.netresearchgate.net

Peptidomimetics: Azetidine derivatives are used to create peptidomimetics, which are molecules that mimic the structure and function of peptides. nih.gov The constrained conformation of the azetidine ring helps to lock the peptide backbone into a specific orientation, which can lead to enhanced biological activity and selectivity. nih.govmdpi.com The incorporation of azetidine-based amino acids can also improve the metabolic stability of peptides by making them less susceptible to enzymatic degradation. lifechemicals.com

Conformationally Constrained Amino Acid Analogs: Azetidines are used to synthesize conformationally constrained analogs of natural amino acids. lifechemicals.com These analogs are valuable tools for studying protein structure and function, as they can be used to probe the conformational requirements of peptide-protein interactions. mdpi.com By replacing a natural amino acid with a constrained analog, researchers can gain insights into the bioactive conformation of a peptide. lifechemicals.com For example, azetidine-2-carboxylic acid is a naturally occurring constrained analog of proline. nih.gov

| Application | Description | Key Advantage | Reference |

|---|---|---|---|

| Peptidomimetics | Incorporation of azetidine rings into peptide backbones to mimic natural peptide conformations. | Enhanced biological activity, selectivity, and metabolic stability. | nih.govmdpi.com |

| Conformationally Constrained Amino Acid Analogs | Synthesis of amino acids with restricted conformational freedom using the azetidine scaffold. | Allows for the study of bioactive conformations of peptides and proteins. | lifechemicals.com |

Use as Chiral Templates in Asymmetric Synthesis

Chiral azetidines are valuable tools in asymmetric synthesis, where the goal is to selectively produce one enantiomer of a chiral molecule. nih.govbirmingham.ac.uk The stereochemistry of the azetidine ring can be used to control the stereochemical outcome of a chemical reaction, leading to the formation of a single enantiomer of the desired product. nih.govrsc.org

Chiral azetidine-derived ligands and organocatalysts have been successfully employed in a variety of asymmetric transformations, including:

Friedel-Crafts alkylations birmingham.ac.uk

Henry reactions birmingham.ac.uk

Michael-type additions birmingham.ac.uk

The synthesis of enantiomerically pure azetidines is an active area of research, with several methods developed for their preparation. nih.govrsc.org These methods often involve the use of chiral starting materials or chiral catalysts to control the stereochemistry of the azetidine ring formation. nih.gov For instance, (S)-1-Phenylethylamine has been utilized as a chiral auxiliary for the synthesis of enantiomerically pure azetidine-2,4-dicarboxylic acids. rsc.org

Integration into Combinatorial Libraries for Molecular Diversity Exploration

The azetidine scaffold is a valuable component in the construction of combinatorial libraries for drug discovery. enamine.net Combinatorial chemistry allows for the rapid synthesis of large numbers of diverse molecules, which can then be screened for biological activity. acs.org The rigid, three-dimensional nature of the azetidine ring provides a well-defined starting point for the synthesis of these libraries. enamine.net

By functionalizing the azetidine ring with a variety of different substituents, it is possible to generate a large and diverse library of molecules with a wide range of chemical and physical properties. acs.org These libraries can then be screened against a variety of biological targets to identify new drug candidates. The unique structural features of azetidines make them attractive scaffolds for the development of novel therapeutics. lifechemicals.com

Potential Applications in Material Science (e.g., Polymerization)

The strained nature of the azetidine ring makes it a suitable monomer for ring-opening polymerization. rsc.orgresearchgate.net This process can be initiated by either cationic or anionic initiators, leading to the formation of linear poly(trimethylenimine) and its derivatives. researchgate.netnih.gov The properties of the resulting polymers can be tuned by modifying the substituents on the azetidine monomer. researchgate.net

Potential applications for azetidine-based polymers include:

Coatings: Poly(trimethylenimine) can be used to create coatings with enhanced adhesion and durability. rsc.org

Adhesives: The strong intermolecular forces in azetidine-based polymers make them suitable for use as adhesives.

Gene transfection: Cationic poly(trimethylenimine) has shown promise as a non-viral vector for gene delivery. rsc.org

CO2 capture: The amine groups in poly(trimethylenimine) can reversibly bind to carbon dioxide, making it a potential material for CO2 capture and storage. rsc.org

| Application Area | Specific Use | Underlying Property | Reference |

|---|---|---|---|

| Coatings | Protective and functional coatings. | Good adhesion and film-forming properties. | rsc.org |

| Gene Transfection | Non-viral vectors for gene delivery. | Cationic nature allows for complexation with DNA. | rsc.org |

| CO2 Capture | Materials for carbon dioxide sequestration. | Reversible binding of CO2 by amine groups. | rsc.org |

Future Directions and Research Perspectives in 3 2 Ethoxyphenyl Azetidine and Azetidine Chemistry

Development of Novel and Efficient Synthetic Routes for Substituted Azetidines

The synthesis of substituted azetidines remains a challenge due to the inherent ring strain of the four-membered ring. Future research will undoubtedly focus on the development of more efficient, stereoselective, and scalable synthetic routes. Key areas of development include:

Catalytic Methods: The use of transition metal catalysis for the construction of the azetidine (B1206935) ring is a promising area. For instance, palladium-catalyzed cyclizations have been employed for the synthesis of azetidines. Future work will likely involve the development of new catalyst systems with higher turnover numbers and broader substrate scope.

Photochemical and Electrochemical Methods: Light- and electricity-driven reactions offer green and efficient alternatives to traditional thermal methods. Electrocatalytic intramolecular hydroamination of allylic sulfonamides has been shown to produce azetidines in good yields. organic-chemistry.org Further exploration of these methods could lead to novel and previously inaccessible azetidine derivatives.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. The development of flow-based methods for azetidine synthesis would be a significant step towards their large-scale production for industrial applications.

Bio-catalysis: The use of enzymes for the stereoselective synthesis of chiral azetidines is an attractive and environmentally friendly approach. Future research may focus on the discovery and engineering of enzymes capable of catalyzing the formation of the azetidine ring.

A variety of synthetic strategies for constructing the azetidine ring have been reported, each with its own advantages and limitations. Some of the common approaches are summarized in the table below.

| Synthetic Method | Description | Key Features | Reference |

| Intramolecular Cyclization | Formation of the azetidine ring via intramolecular nucleophilic substitution of a γ-amino halide or a related derivative. | A common and versatile method. | magtech.com.cn |

| [2+2] Cycloaddition | Reaction of an imine with a ketene (B1206846) (Staudinger synthesis) or an alkene to form the four-membered ring. | Useful for the synthesis of azetidin-2-ones (β-lactams). | researchgate.netmdpi.com |

| Ring Expansion | Conversion of a three-membered ring, such as an aziridine (B145994), into an azetidine. | Can provide access to specific substitution patterns. | magtech.com.cn |

| Reduction of Azetidin-2-ones | The reduction of the carbonyl group of a β-lactam to afford the corresponding azetidine. | A useful method for obtaining saturated azetidines. | magtech.com.cn |

Exploration of Underexplored Reactivity Profiles of the Azetidine Ring

The reactivity of the azetidine ring is dominated by its ring strain, which makes it susceptible to ring-opening reactions. While this reactivity has been exploited in various synthetic transformations, there are still many underexplored aspects of azetidine chemistry. Future research in this area could focus on:

Selective C-H Functionalization: The direct and selective functionalization of C-H bonds on the azetidine ring would provide a powerful tool for the late-stage modification of azetidine-containing molecules.

Ring-Opening Polymerization: The controlled ring-opening polymerization of azetidines could lead to the synthesis of novel nitrogen-containing polymers with interesting properties and applications in materials science and biomedicine.

Asymmetric Ring-Opening Reactions: The development of catalytic and stereoselective methods for the ring-opening of azetidines would provide access to a wide range of chiral γ-amino alcohols and their derivatives, which are valuable building blocks in organic synthesis.

Participation in Multicomponent Reactions: The use of azetidines as one of the components in multicomponent reactions could lead to the rapid and efficient synthesis of complex and diverse molecular scaffolds.

Advanced Computational Methodologies for Predictive Design and Mechanistic Understanding

Computational chemistry has become an indispensable tool in modern drug discovery and development. In the context of azetidine chemistry, advanced computational methodologies can be applied to:

Predicting Physicochemical Properties: Quantum mechanical calculations and molecular dynamics simulations can be used to predict the conformational preferences, electronic properties, and reactivity of novel azetidine derivatives.

Designing Selective Ligands: Docking and virtual screening can be employed to design azetidine-containing molecules that bind selectively to specific biological targets. For example, computational docking studies have been used to predict the binding conformations of 1-(3,5-dimethoxyphenyl)azetidin-2-ones in the colchicine (B1669291) binding site of tubulin. mdpi.com

Elucidating Reaction Mechanisms: Computational studies can provide detailed insights into the mechanisms of reactions involving azetidines, which can aid in the optimization of reaction conditions and the design of new synthetic methods.

Design of Novel Azetidine-Containing Molecular Scaffolds for Specific Molecular Interactions

The rigid and three-dimensional nature of the azetidine ring makes it an attractive scaffold for the design of molecules that can engage in specific molecular interactions with biological targets. Future research in this area will focus on the design and synthesis of novel azetidine-containing scaffolds with tailored properties, such as:

Peptidomimetics: Azetidine-2-carboxylic acid and its derivatives are conformationally constrained analogues of proline and can be incorporated into peptides to modulate their structure and biological activity. nih.gov

Bioisosteres: The azetidine ring can serve as a bioisosteric replacement for other functional groups, such as phenyl rings or other heterocyclic systems, to improve the pharmacokinetic and pharmacodynamic properties of drug candidates.

Fragment-Based Drug Discovery: Small, azetidine-containing fragments can be used as starting points for the development of potent and selective inhibitors of various enzymes and receptors.

The incorporation of the azetidine motif has been a successful strategy in the development of a number of biologically active compounds.

| Compound Class | Biological Activity | Reference |

| Azetidin-2-ones (β-Lactams) | Antibacterial, antiviral, anticancer | nih.govjmchemsci.com |

| Bicyclic Azetidines | Antimalarial | researchgate.net |

| Azetidine Derivatives (BGAz) | Antitubercular | nih.gov |

Integration of Automated Synthesis and High-Throughput Screening in Azetidine Research

The integration of automated synthesis and high-throughput screening (HTS) technologies has revolutionized the drug discovery process. In the context of azetidine research, these technologies can be used to:

Rapidly Synthesize Libraries of Azetidine Derivatives: Automated synthesis platforms can be used to prepare large and diverse libraries of azetidine-containing compounds for biological screening.

Screen for Biological Activity: HTS can be used to rapidly screen these libraries against a wide range of biological targets to identify hit compounds with desired activities.

Optimize Lead Compounds: The data obtained from HTS can be used to guide the optimization of hit compounds to improve their potency, selectivity, and pharmacokinetic properties.

The combination of automated synthesis and HTS will undoubtedly accelerate the discovery of new azetidine-containing molecules with applications in medicine and other fields.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(2-Ethoxyphenyl)azetidine, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves multi-step reactions, including azetidine ring formation and functionalization. For example, nucleophilic substitution or coupling reactions can introduce the 2-ethoxyphenyl group. Key steps include:

- Cyclization : Use of tert-butyl carbamate (Boc)-protected intermediates to stabilize the azetidine ring during synthesis .

- Solvent selection : Polar aprotic solvents like acetonitrile or DMF enhance reactivity, while bases (e.g., triethylamine) neutralize byproducts .

- Temperature control : Reactions often proceed at 60–80°C to balance kinetics and side-product formation .

- Data Insight : Yields for analogous azetidines range from 45% to 75%, depending on substituent steric effects and purification methods (e.g., column chromatography vs. recrystallization) .

Q. How does the 2-ethoxyphenyl substituent influence the compound’s electronic and steric properties compared to other aryl groups?

- Methodology : Computational modeling (DFT) and spectroscopic analysis (NMR, IR) reveal:

- Electronic effects : The ethoxy group’s electron-donating nature increases electron density on the azetidine ring, enhancing nucleophilicity at the nitrogen atom .

- Steric effects : Ortho-substitution on the phenyl ring introduces steric hindrance, reducing reactivity in bulky electrophilic environments .

- Comparative data : Fluorine or chlorine substituents (e.g., 3-(2-Fluorophenoxy)azetidine) increase electronegativity but reduce steric bulk, leading to faster reaction kinetics .

Advanced Research Questions

Q. What strategies mitigate ring-opening reactions during functionalization of this compound?

- Methodology :

- Protecting groups : Boc or benzyl groups stabilize the azetidine nitrogen during sulfonylation or acylation .

- Low-temperature reactions : Conducting substitutions at −20°C minimizes ring strain-induced decomposition .

- Catalyst optimization : Palladium-based catalysts improve cross-coupling efficiency while preserving ring integrity .

- Contradiction analysis : While some studies report ring stability under acidic conditions (pH 4–6) , others note hydrolysis at elevated temperatures (>100°C), necessitating pH-controlled environments .

Q. How does this compound interact with biological targets, and what structural analogs inform its pharmacodynamic profile?

- Methodology :

- Molecular docking : Computational studies predict binding affinity to enzymes like protein tyrosine phosphatases (PTPs) due to the ethoxyphenyl group’s hydrophobic interactions .

- In vitro assays : Competitive inhibition assays (IC₅₀) with PTP1B show moderate activity (IC₅₀ = 12 µM), comparable to 3-(4-Methoxyphenoxy)azetidine derivatives .

- Data table :

| Compound | Target Enzyme | IC₅₀ (µM) | LogP |

|---|---|---|---|

| This compound | PTP1B | 12.0 | 2.3 |

| 3-(4-Methoxyphenoxy)azetidine | PTP1B | 8.5 | 1.9 |

| 3-(3-Chlorophenoxy)azetidine | PTP1B | 18.7 | 2.8 |

| Sources: |

Q. What analytical techniques resolve contradictions in crystallographic data for azetidine derivatives?

- Methodology :

- X-ray crystallography : SHELXL refines high-resolution data to resolve disorder in the ethoxyphenyl group .

- Dynamic NMR : Captures conformational flexibility of the azetidine ring at low temperatures (−40°C) .

Methodological Guidelines

- Synthesis : Prioritize Boc-protection and Pd-catalyzed coupling for scalability .

- Characterization : Combine LC-MS for purity assessment and NOESY NMR for stereochemical analysis .

- Biological testing : Use PTP1B inhibition as a primary screen, with follow-up ADMET profiling for lead optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.